molecular formula C29H32N2O4 B2371464 2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 1023805-53-9

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B2371464
CAS No.: 1023805-53-9
M. Wt: 472.585
InChI Key: OVYBOXDTZGAZRX-UHFFFAOYSA-N
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Description

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a dihydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the dihydroisoquinoline core, followed by the introduction of methoxyphenyl groups and the N-(3-methylbutyl) substituent. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The methoxyphenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of various chemical products and materials, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide include other dihydroisoquinoline derivatives and compounds with methoxyphenyl groups. Some examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O4/c1-19(2)17-18-30-28(32)26-24-7-5-6-8-25(24)29(33)31(21-11-15-23(35-4)16-12-21)27(26)20-9-13-22(34-3)14-10-20/h5-16,19,26-27H,17-18H2,1-4H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYBOXDTZGAZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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